molecular formula C23H30N2O2 B14069050 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol CAS No. 102770-89-8

1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol

Cat. No.: B14069050
CAS No.: 102770-89-8
M. Wt: 366.5 g/mol
InChI Key: MWASBJAIQBHBFC-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the ethynyl group: This can be achieved through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.

    Introduction of the tert-butylamino group: This step often involves the reaction of a suitable amine with a tert-butyl halide under basic conditions.

    Formation of the propan-2-ol backbone: This can be synthesized through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with a phenol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butylamino group, where the tert-butyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide (NaOH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl derivatives

    Substitution: Various alkyl or aryl derivatives

Scientific Research Applications

1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied through biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

    1-(Ethylamino)-2-propanol: Similar structure but lacks the ethynyl and dimethylamino groups.

    1-(Tert-butylamino)-2-propanol: Similar structure but lacks the ethynyl and phenoxy groups.

    3-(2-{[4-(Dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol: Similar structure but lacks the tert-butylamino group.

Uniqueness

1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group, ethynyl group, and dimethylamino group in a single molecule allows for diverse interactions and applications that are not possible with simpler analogs.

Properties

CAS No.

102770-89-8

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(tert-butylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethynyl]phenoxy]propan-2-ol

InChI

InChI=1S/C23H30N2O2/c1-23(2,3)24-16-21(26)17-27-22-9-7-6-8-19(22)13-10-18-11-14-20(15-12-18)25(4)5/h6-9,11-12,14-15,21,24,26H,16-17H2,1-5H3

InChI Key

MWASBJAIQBHBFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=C(C=C2)N(C)C)O

Origin of Product

United States

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